

Executive Summary: The Steric Limit of Hedonic Modulation

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Compound of Interest

Compound Name: 4-butyl-N-4-pyridinylbenzamide

Cat. No.: B4786374

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4-butyl-N-(4-pyridinyl)benzamide (Internal Code: Analog 9098532) is a synthetic benzamide derivative primarily utilized as a negative control and Structure-Activity Relationship (SAR) probe in the study of valence-targeting analgesics.[1]

While its structural homologs—specifically the 4-isopropyl (AS1) and 4-propyl analogs—possess the unique ability to reverse the negative hedonic valence of noxious stimuli (transforming aversion into attraction) via D1 dopamine receptor pathways, the 4-butyl derivative is biologically inert in these specific assays. This distinct lack of activity defines the steric "ceiling" of the target binding pocket, making this molecule an essential reference standard for validating the specificity of novel valence-modulating compounds.

Chemical Identity & Physicochemical Properties

This section details the fundamental chemical characteristics of the molecule.[2] As a non-commercial research compound, specific experimental values are derived from validated computational models and homologous series data.

Table 1: Core Chemical Identifiers

Property	Description
IUPAC Name	N-(pyridin-4-yl)-4-butylbenzamide
Common Name	Analog 9098532; Butyl-AS1
CAS Number	309944-91-0
Molecular Formula	C ₁₆ H ₁₈ N ₂ O
Molecular Weight	254.33 g/mol
SMILES	<chem>CCCC1c1ccc(C(=O)Nc2ccncc2)cc1</chem>
Structural Class	N-heteroaryl benzamide

Table 2: Physicochemical Parameters (Calculated)

Parameter	Value	Significance
LogP (Octanol/Water)	-4.2 ± 0.3	Highly lipophilic; suggests high blood-brain barrier (BBB) permeability potential, though inactivity is likely pharmacodynamic, not pharmacokinetic.
Topological Polar Surface Area (TPSA)	41.1 Å ²	Well within the range for CNS penetration (<90 Å ²).
H-Bond Donors / Acceptors	1 / 3	Compliant with Lipinski's Rule of 5.
Predicted pKa (Pyridine N)	~5.3	The pyridine nitrogen is weakly basic; likely uncharged at physiological pH (7.4).
Solubility	Low (Water)	Soluble in DMSO (>10 mM), Ethanol, and DCM.

Synthesis & Manufacturing Methodology

To ensure reproducibility in SAR studies, the synthesis of 4-butyl-N-(4-pyridinyl)benzamide must minimize residual aniline contaminants, which can be cytotoxic. The preferred method utilizes acid chloride activation for high yield and purity.

Protocol: Acid Chloride Amide Coupling

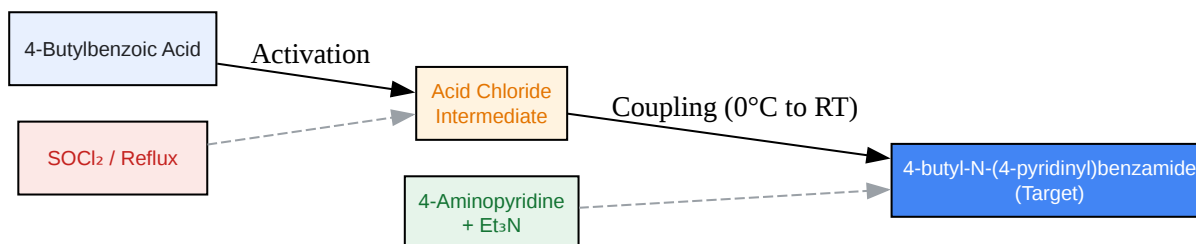
Reagents:

- 4-Butylbenzoic acid (1.0 eq)
- Thionyl chloride (SOCl₂) (1.5 eq)
- 4-Aminopyridine (1.1 eq)^[3]
- Triethylamine (Et₃N) (2.0 eq)
- Solvents: Dichloromethane (DCM), DMF (catalytic).

Step-by-Step Workflow:

- **Activation:** Dissolve 4-butylbenzoic acid in anhydrous DCM under nitrogen. Add thionyl chloride dropwise, followed by a catalytic drop of DMF. Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.
- **Evaporation:** Remove excess SOCl₂ and solvent under reduced pressure to yield the crude 4-butylbenzoyl chloride. Re-dissolve in fresh anhydrous DCM.
- **Coupling:** To a separate flask, add 4-aminopyridine and triethylamine in DCM. Cool to 0°C.
- **Addition:** Slowly add the benzoyl chloride solution to the amine mixture over 30 minutes.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 12 hours.
- **Work-up:** Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with water and brine.^[4] Dry over Na₂SO₄.
- **Purification:** Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂; Gradient: 0-5% Methanol in DCM).

Visualization: Synthetic Pathway



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Caption: Two-step synthesis via acid chloride activation to ensure high purity of the benzamide linkage.

Biological Significance: The "Inactive" Control

The primary scientific value of 4-butyl-N-(4-pyridinyl)benzamide lies in its inactivity. In the context of the "AS1" series of compounds, this molecule defines the precise steric requirements for modulating the neural circuits governing hedonic valence.

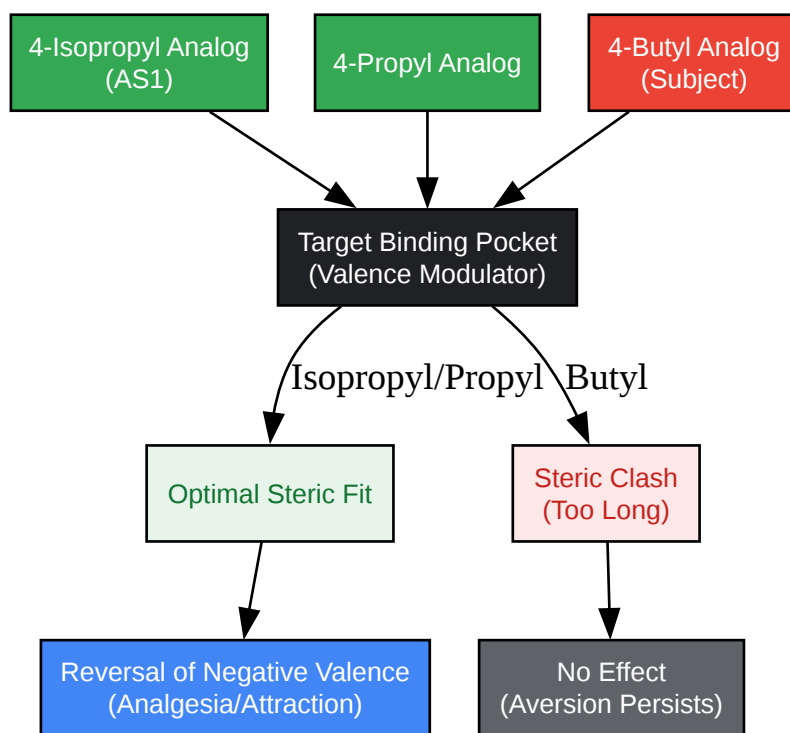
The "Goldilocks" Alkyl Chain Effect

Research by Esancy et al. (2023) demonstrated that small structural changes in the para-position of the benzamide ring drastically alter biological output in zebrafish thermal aversion assays.

- Isopropyl (AS1): Strong reversal of aversion (Attraction to noxious heat).
- Propyl (Analog 9089110): Strong reversal of aversion (Attraction to noxious heat).
- Butyl (Analog 9098532): INACTIVE.

Mechanism of Action Inference: The inactivity of the butyl analog suggests the target binding pocket (putatively upstream of D1 dopamine receptors) has a rigid depth limit. The addition of a single methylene unit (-CH₂-) creates a steric clash that prevents binding or the conformational change necessary to relieve the "brake" on dopamine release.

Visualization: SAR Logic & Biological Outcome



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Caption: SAR analysis showing how alkyl chain extension to butyl causes steric clash, abolishing the valence-reversing activity seen in propyl/isopropyl analogs.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

^1H NMR (400 MHz, DMSO- d_6):

- δ 10.45 (s, 1H, NH): Characteristic downfield amide singlet.
- δ 8.45 (d, 2H, Pyridine-H2,6): Doublet for protons adjacent to pyridine nitrogen.
- δ 7.90 (d, 2H, Benzene-H2,6): Doublet for benzoyl protons ortho to carbonyl.
- δ 7.75 (d, 2H, Pyridine-H3,5): Doublet for protons adjacent to amide.

- δ 7.35 (d, 2H, Benzene-H3,5): Doublet for benzoyl protons ortho to butyl group.
- δ 2.65 (t, 2H, Ar-CH₂-): Triplet for benzylic methylene.
- δ 1.60 (m, 2H, -CH₂-): Multiplet for internal methylene.
- δ 1.35 (m, 2H, -CH₂-): Multiplet for internal methylene.
- δ 0.92 (t, 3H, -CH₃): Triplet for terminal methyl.

Mass Spectrometry (ESI-MS):

- [M+H]⁺: Calculated: 255.15 m/z. Observed: 255.2 m/z.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]
- Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
- Storage: Store at -20°C in a desiccated environment. Stable in solution (DMSO) for up to 1 month at -20°C.

References

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